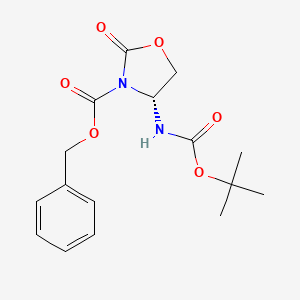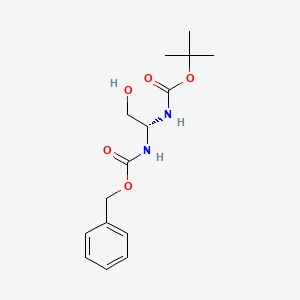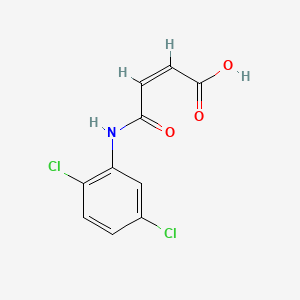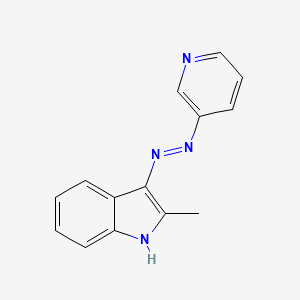
1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene
Overview
Description
1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene, commonly known as 'Durene,' is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its unique properties and applications in scientific research.
Mechanism of Action
The mechanism of action of Durene is not well understood, but it is believed to act as a non-specific hydrophobic compound that can interact with various biological molecules.
Biochemical and Physiological Effects:
Durene has been shown to have no significant toxicological effects on humans or animals, even at high doses. However, it may have some mild irritant effects on the skin and eyes.
Advantages and Limitations for Lab Experiments
One advantage of using Durene in lab experiments is its high purity and stability, which makes it a reliable reference compound for GC-MS calibration. However, its limited solubility in water and other polar solvents may limit its applications in some experiments.
Future Directions
There are several potential future directions for the use of Durene in scientific research. One area of interest is the development of new methods for the synthesis of Durene and related compounds. Another potential direction is the investigation of the biological and pharmacological effects of Durene, which may lead to the development of new drugs or therapeutic agents. Additionally, the use of Durene as a standard for the analysis of 1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzenes in environmental samples may continue to be an important application in the field of environmental science.
Scientific Research Applications
Durene has been widely used in scientific research as a reference compound for the calibration of gas chromatography-mass spectrometry (GC-MS) instruments. It is also used as a solvent for the synthesis of other compounds and as a standard for the analysis of 1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzenes in environmental samples.
properties
IUPAC Name |
1,2,4,5-tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-11-9-12(2)16(6)19(15(11)5)20-17(7)13(3)10-14(4)18(20)8/h9-10H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPFXMMSUVAGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3258556.png)



![[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate](/img/structure/B3258604.png)
![1-Azabicyclo[3.2.2]nonan-4-one](/img/structure/B3258610.png)

![(E)-N,N-dimethyl-N'-(6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-2-yl)formimidamide](/img/structure/B3258622.png)
![2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione](/img/structure/B3258629.png)


![3-{[2-(5-Methyl-2-nitrophenoxy)ethyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B3258652.png)

![(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3258663.png)